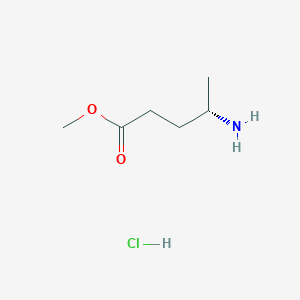(S)-Methyl 4-aminopentanoate hydrochloride
CAS No.: 1608459-14-8
Cat. No.: VC4483288
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1608459-14-8 |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 |
| IUPAC Name | methyl (4S)-4-aminopentanoate;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
| Standard InChI Key | GLGDQRWTKGJGRE-JEDNCBNOSA-N |
| SMILES | CC(CCC(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
(S)-Methyl 4-aminopentanoate hydrochloride belongs to the class of amino acid esters, characterized by a pentanoate backbone with an amine group at the fourth carbon and a methyl ester moiety. Its molecular formula is , with a molar mass of 167.63 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the chiral center, critical for interactions in biological systems.
Table 1: Key Physicochemical Properties
The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unspecified in available literature . The compound’s stability under varying pH and temperature conditions requires further empirical validation.
Synthesis and Manufacturing
Synthetic routes to (S)-Methyl 4-aminopentanoate hydrochloride typically involve enantioselective esterification or resolution techniques. Source outlines a generalized protocol:
-
Esterification: 4-Aminopentanoic acid reacts with methanol under acidic catalysis (e.g., ) to form the methyl ester.
-
Chiral Resolution: Racemic mixtures are separated via diastereomeric salt formation using chiral resolving agents like tartaric acid derivatives.
-
Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Alternative asymmetric synthesis methods employ transaminases or engineered enzymes to directly produce the (S)-enantiomer, reducing reliance on resolution steps. Industrial-scale production remains limited, though suppliers such as ZHEJIANG HUINING BIOTECHNOLOGY and Synthokem Labs Private Limited list the compound in their catalogs .
Applications in Research and Industry
Biocatalysis
(S)-Methyl 4-aminopentanoate hydrochloride serves as a substrate or intermediate in enzymatic studies. Dual-function transaminases immobilized on hybrid nanoflowers have shown enhanced activity toward similar α-keto acid derivatives, suggesting potential for optimizing biocatalytic processes.
Neuropharmacology
While direct evidence is lacking, structural analogs like L-leucine methyl ester hydrochloride (CAS: 7517-19-3) modulate neurotransmitter synthesis and receptor interactions . The (S)-configuration may influence binding affinity to γ-aminobutyric acid (GABA) receptors, warranting further investigation.
Research Frontiers and Challenges
Current studies face two primary limitations:
-
Stereochemical Purity: Achieving >99% enantiomeric excess (ee) remains costly, necessitating improved catalytic systems.
-
Biological Activity Data: In vitro and in vivo profiles are sparse, hindering drug development pipelines.
Recent advances in flow chemistry and enzyme engineering may address these gaps, enabling scalable synthesis and targeted biological testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume